(1R)-2-Bromo-1-(1-naphthyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-2-Bromo-1-(1-naphthyl)ethanol: is an organic compound that belongs to the class of brominated alcohols It is characterized by the presence of a bromine atom attached to the second carbon of the ethanol chain and a naphthyl group attached to the first carbon
Mechanism of Action
Target of Action
It is known that chiral compounds like this one often interact with various enzymes and receptors in the body, which can lead to a variety of biological effects .
Mode of Action
It is known that chiral compounds can interact with their targets in a specific manner, leading to changes in the target’s function .
Biochemical Pathways
It is known that chiral compounds can influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
The compound’s physical properties such as its molecular weight (17222), boiling point (3160±110 °C), and flash point (1454°C) suggest that it may have certain pharmacokinetic characteristics .
Result of Action
It is known that chiral compounds can have a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (1R)-2-bromo-1-(1-naphthyl)ethanol. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .
Biochemical Analysis
Biochemical Properties
It is known that the compound can act as a chiral drug intermediate for the production of mevinic acid analog, a potent cholesterol agent . It acts as an HMG-CoA reductase inhibitor and is hence used in the synthesis of statins . Statins are lipid-lowering drugs used to lower cholesterol in the body .
Cellular Effects
Given its role as a HMG-CoA reductase inhibitor, it can be inferred that the compound may have significant effects on cellular metabolism, particularly in relation to cholesterol synthesis .
Molecular Mechanism
It is known that the compound acts as a HMG-CoA reductase inhibitor . This suggests that it may bind to the HMG-CoA reductase enzyme, inhibiting its activity and thereby reducing the rate of cholesterol synthesis in the body .
Metabolic Pathways
Given its role as a HMG-CoA reductase inhibitor, it is likely involved in the metabolic pathway of cholesterol synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-2-Bromo-1-(1-naphthyl)ethanol typically involves the bromination of 1-(1-naphthyl)ethanol. One common method is the reaction of 1-(1-naphthyl)ethanol with a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: (1R)-2-Bromo-1-(1-naphthyl)ethanol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction Reactions: The compound can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in solvents like ethanol or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) in solvents like acetone or dichloromethane.
Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or tetrahydrofuran (THF).
Major Products Formed:
Substitution Reactions: Products like 1-(1-naphthyl)ethanol derivatives with different substituents.
Oxidation Reactions: Products like 1-(1-naphthyl)ethanone.
Reduction Reactions: Products like 1-(1-naphthyl)ethane.
Scientific Research Applications
Chemistry: (1R)-2-Bromo-1-(1-naphthyl)ethanol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of brominated alcohols on biological systems. It may also be used in the development of new biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceutical agents. Its unique structure allows for the exploration of new drug candidates with potential therapeutic effects.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It may also find applications in the development of new polymers and coatings.
Comparison with Similar Compounds
1-(1-Naphthyl)ethanol: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Bromo-1-phenylethanol: Contains a phenyl group instead of a naphthyl group, leading to different reactivity and applications.
1-(2-Naphthyl)ethanol: Has the naphthyl group attached at a different position, affecting its chemical properties and reactivity.
Uniqueness: (1R)-2-Bromo-1-(1-naphthyl)ethanol is unique due to the presence of both a bromine atom and a naphthyl group. This combination imparts distinct chemical properties, making it a valuable compound in various research and industrial applications. Its ability to undergo selective reactions and form stable intermediates sets it apart from similar compounds.
Properties
IUPAC Name |
(1R)-2-bromo-1-naphthalen-1-ylethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO/c13-8-12(14)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12,14H,8H2/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGGEHNKUXMBLG-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CBr)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2[C@H](CBr)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.